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Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
Nonadecanone (C₁₉H₃₈O), a long-chain aliphatic ketone. The information detailed below

includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

presented in a clear and structured format for easy reference and comparison. This document

also outlines detailed experimental protocols for acquiring such spectra and includes a visual

workflow diagram.

Data Presentation
The following tables summarize the key spectral data for 2-Nonadecanone. It is important to

note that while ¹H NMR, ¹³C NMR, and IR spectra for this compound are available in databases

such as SpectraBase, the precise, experimentally determined numerical data is not publicly

available in detail.[1] Therefore, the NMR and some IR data presented here are based on

established principles of spectroscopy and predicted values for a molecule with this structure.

The mass spectrometry data is based on publicly available information from the NIST Mass

Spectrometry Data Center.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-Nonadecanone is expected to show characteristic signals for the

methyl ketone functional group and the long aliphatic chain.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

CH₃ (C1) ~ 2.1 Singlet 3H

CH₂ (C3) ~ 2.4 Triplet 2H

CH₂ (C4-C18) ~ 1.2-1.6 Multiplet 30H

CH₃ (C19) ~ 0.9 Triplet 3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will feature a distinct downfield signal for the carbonyl carbon and a

series of signals for the carbons in the long alkyl chain.

Carbon Assignment Predicted Chemical Shift (ppm)

C=O (C2) ~ 209

CH₃ (C1) ~ 30

CH₂ (C3) ~ 44

CH₂ (Chain) ~ 23-32

CH₃ (C19) ~ 14

Infrared (IR) Spectroscopy
The IR spectrum of 2-Nonadecanone is dominated by a strong absorption from the carbonyl

group and various C-H stretching and bending vibrations. The data below is based on a neat

sample analyzed by FTIR.[1]
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~ 2955-2850 Strong C-H Stretch (Aliphatic)

~ 1715 Strong C=O Stretch (Ketone)

~ 1465 Moderate CH₂ Bend (Scissoring)

~ 1375 Moderate CH₃ Bend (Symmetric)

Mass Spectrometry (MS)
The mass spectrum of 2-Nonadecanone obtained by gas chromatography-mass spectrometry

(GC-MS) shows a characteristic fragmentation pattern for a long-chain methyl ketone. The

most prominent peaks are listed below.[1]

m/z Relative Intensity Proposed Fragment

58 High
McLafferty rearrangement

product: [CH₃C(OH)=CH₂]⁺

43 High Acylium ion: [CH₃C=O]⁺

59 Moderate [CH₃C(OH)CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Nonadecanone.

Materials:

2-Nonadecanone sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)
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Pipettes

Vortex mixer

NMR spectrometer (e.g., Varian A-60 or modern equivalent)[1]

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Nonadecanone in ~0.7 mL of

CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity and achieve sharp signals.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10

ppm).

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).
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A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra to obtain pure absorption signals.

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for

¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 2-Nonadecanone.

Materials:

2-Nonadecanone sample (liquid or molten)

FTIR spectrometer

Salt plates (e.g., NaCl or KBr) or an ATR accessory

Pipette

Procedure (for Neat Sample using Salt Plates):

Sample Preparation: If 2-Nonadecanone is solid at room temperature, gently warm it until it

melts. Place a small drop of the liquid sample onto one of the salt plates.

Assembly: Place the second salt plate on top of the first, creating a thin capillary film of the

sample between the plates.

Instrument Setup:

Ensure the sample compartment of the FTIR spectrometer is clean and dry.
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Acquire a background spectrum of the empty sample holder.

Data Acquisition:

Place the assembled salt plates in the sample holder of the spectrometer.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 2-Nonadecanone and identify its major

fragmentation patterns.

Materials:

2-Nonadecanone sample

A suitable volatile solvent (e.g., hexane or dichloromethane)

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Nonadecanone in the chosen solvent

(e.g., 1 mg/mL).

GC-MS Instrument Setup:

Set the GC oven temperature program to ensure good separation and peak shape for 2-
Nonadecanone. A typical program might start at a lower temperature and ramp up to a

higher temperature.
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Set the injector temperature and transfer line temperature to ensure efficient vaporization

of the sample without degradation.

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

Set the mass range to be scanned (e.g., m/z 40-300).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

The GC will separate the components of the sample, and the eluting 2-Nonadecanone
will enter the mass spectrometer.

The mass spectrometer will ionize and fragment the 2-Nonadecanone molecules and

record the mass-to-charge ratio of the resulting ions.

Data Analysis:

Identify the peak in the total ion chromatogram (TIC) corresponding to 2-Nonadecanone.

Extract the mass spectrum for this peak.

Identify the molecular ion peak (if present) and the major fragment ions.

Propose fragmentation pathways to explain the observed fragment ions, such as α-

cleavage and McLafferty rearrangement.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Nonadecanone.
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Workflow for Spectroscopic Analysis of 2-Nonadecanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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